((4-((2-Cyanoethyl)ethylamino)-2-methylphenyl)methylene)malononitrile
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Overview
Description
2-[[4-[2-cyanoethyl(ethyl)amino]-2-methylphenyl]methylidene]propanedinitrile is an organic compound with the molecular formula C16H16N4 and a molecular weight of 264.325 g/mol. This compound is known for its unique structure, which includes a cyanoethyl group and a methylidene group attached to a phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-[[4-[2-cyanoethyl(ethyl)amino]-2-methylphenyl]methylidene]propanedinitrile can be achieved through several methods. One common synthetic route involves the reaction of 4-(2-cyanoethyl)methylamino benzaldehyde with malononitrile under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium ethoxide. The mixture is refluxed for several hours, resulting in the formation of the desired product.
Industrial production methods for this compound often involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
2-[[4-[2-cyanoethyl(ethyl)amino]-2-methylphenyl]methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of substituted derivatives.
Scientific Research Applications
2-[[4-[2-cyanoethyl(ethyl)amino]-2-methylphenyl]methylidene]propanedinitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[4-[2-cyanoethyl(ethyl)amino]-2-methylphenyl]methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
2-[[4-[2-cyanoethyl(ethyl)amino]-2-methylphenyl]methylidene]propanedinitrile can be compared with other similar compounds, such as:
4-(2-Cyanoethyl)methylamino benzaldehyde: This compound shares a similar structure but lacks the methylidene group.
N-Cyanoacetamides: These compounds have a cyano group attached to an amide, making them structurally similar and often used in similar applications.
The uniqueness of 2-[[4-[2-cyanoethyl(ethyl)amino]-2-methylphenyl]methylidene]propanedinitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
7547-47-9 |
---|---|
Molecular Formula |
C16H16N4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-[[4-[2-cyanoethyl(ethyl)amino]-2-methylphenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C16H16N4/c1-3-20(8-4-7-17)16-6-5-15(13(2)9-16)10-14(11-18)12-19/h5-6,9-10H,3-4,8H2,1-2H3 |
InChI Key |
DLOOSWBMFRKOIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC#N)C1=CC(=C(C=C1)C=C(C#N)C#N)C |
Origin of Product |
United States |
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